BenchChemオンラインストアへようこそ!

3-(Dimethylamino)benzamide

PARP inhibition DNA repair oncology

3-(Dimethylamino)benzamide (CAS 33225-17-1) is a meta-substituted benzamide derivative (C₉H₁₂N₂O, MW 164.20) that serves as a versatile synthetic intermediate and a foundational pharmacophore in medicinal chemistry. The compound features a primary amide at the 1-position and a dimethylamino group at the 3-position of the phenyl ring, a regiospecific arrangement that imparts distinct hydrogen-bonding capacity and modulates electron density on the aromatic system.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 33225-17-1
Cat. No. B1302750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)benzamide
CAS33225-17-1
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C9H12N2O/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
InChIKeyOAGBEOHRGRUDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)benzamide (CAS 33225-17-1): Core Benzamide Scaffold for Kinase and PARP Inhibitor Discovery


3-(Dimethylamino)benzamide (CAS 33225-17-1) is a meta-substituted benzamide derivative (C₉H₁₂N₂O, MW 164.20) that serves as a versatile synthetic intermediate and a foundational pharmacophore in medicinal chemistry . The compound features a primary amide at the 1-position and a dimethylamino group at the 3-position of the phenyl ring, a regiospecific arrangement that imparts distinct hydrogen-bonding capacity and modulates electron density on the aromatic system . This simple yet strategically functionalized scaffold has been exploited in the design of potent inhibitors targeting poly(ADP-ribose) polymerase (PARP), the serine/threonine kinase c-Raf, sigma receptors, and trypanothione reductase, making it a critical building block for diverse drug discovery programs [1].

Why Generic Substitution Fails for 3-(Dimethylamino)benzamide: Regioisomer-Specific Pharmacology and Physicochemical Limitations of In-Class Analogs


The position of the dimethylamino substituent on the benzamide ring dictates both the compound's physicochemical profile and its biological activity, rendering simple in-class substitution unsuitable for research and industrial applications . The 3-(dimethylamino) regioisomer exhibits a unique electronic distribution that facilitates specific interactions with the ATP-binding pocket of c-Raf kinase, as demonstrated by the derivative ZM 336372 (IC₅₀ = 70 nM), whereas the corresponding 4-substituted analog yields substantially weaker inhibition . Furthermore, the meta-substitution pattern confers an estimated aqueous solubility of approximately 10 g/L, significantly exceeding that of the para isomer (estimated ~4 g/L), which directly impacts solution-phase assay compatibility and formulation flexibility . Attempting to replace 3-(dimethylamino)benzamide with the 2- or 4-dimethylamino variants, or with the unsubstituted benzamide parent, introduces uncontrolled variables in potency, selectivity, and solubility that compromise experimental reproducibility and confound structure-activity relationship (SAR) interpretation [1].

Quantitative Evidence Guide: How 3-(Dimethylamino)benzamide Outperforms Its Closest Benzamide Analogs


PARP Inhibition: 3-(Dimethylamino)benzamide vs. 3-Aminobenzamide (3-AB) – The Benchmark PARP Inhibitor Scaffold

In a standardized PARP enzymatic assay using recombinant PARP enzyme and [³H]NAD⁺ as substrate, 3-(dimethylamino)benzamide demonstrated an IC₅₀ of 120,000 nM (120 µM) [1]. Under identical assay conditions (pH 7.8, 2°C), the widely used reference compound 3-aminobenzamide (3-AB, the corresponding primary amine analog) exhibited an IC₅₀ of 41,700 nM (41.7 µM), representing a 2.9-fold greater potency than the dimethylated derivative [2]. While 3-AB is more potent in this isolated enzymatic system, 3-(dimethylamino)benzamide offers a distinct advantage as a synthetic intermediate: the tertiary amine is considerably less nucleophilic, enabling chemoselective transformations at the primary amide without competing side reactions. This property is critical for constructing advanced PARP inhibitor libraries where late-stage functionalization of the amide is required .

PARP inhibition DNA repair oncology

c-Raf Kinase Selectivity: The 3-(Dimethylamino)benzamide Scaffold Enables 10-Fold Selectivity Over B-Raf via ZM 336372

The derivatized 3-(dimethylamino)benzamide scaffold ZM 336372 (3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide) displays an IC₅₀ of 70 nM against human c-Raf kinase in a standard in vitro assay containing 0.1 mM ATP . Critically, ZM 336372 exhibits 10-fold selectivity for c-Raf over B-Raf, a selectivity window not achievable with the corresponding 4-(dimethylamino)benzamide-derived analogs, which show substantially reduced discrimination between Raf isoforms . Broader kinome profiling at 50 µM revealed no significant inhibition of PKA, PKC, AMPK, p70S6 kinase, CDK1, or JNK, with only weak activity against p38α/SAPK2a (IC₅₀ = 2 µM) and p38β (IC₅₀ = 2 µM) . This selectivity profile is directly attributable to the meta-dimethylamino substitution pattern, which positions the tertiary amine for optimal hydrogen-bond acceptance in the c-Raf ATP-binding site hinge region.

c-Raf inhibitor MAPK pathway kinase selectivity

Aqueous Solubility Advantage: 3-(Dimethylamino)benzamide Exhibits ~2.5-Fold Greater Water Solubility Than the 4-Isomer

Estimated aqueous solubility data derived from Log Kow values indicate that 3-(dimethylamino)benzamide possesses a water solubility of approximately 10,110 mg/L at 25°C (Log Kow = 0.95) . In contrast, the 4-(dimethylamino) regioisomer (CAS 6083-47-2) has a predicted solubility of roughly 4,000 mg/L under the same conditions, representing a 2.5-fold reduction . This difference arises from the meta-substitution pattern, which reduces molecular planarity and disrupts crystal packing relative to the para isomer, thereby lowering the lattice energy and enhancing aqueous solvation . The 2-(dimethylamino) isomer is predicted to have intermediate solubility (~6,000 mg/L) but introduces steric hindrance adjacent to the amide that can interfere with coupling reactions during derivative synthesis.

aqueous solubility bioavailability formulation

Synthetic Tractability: Meta-Dimethylamino Substitution Enables Regioselective Bromination at the Para Position Relative to the Amide

The meta-dimethylamino group in 3-(dimethylamino)benzamide directs electrophilic aromatic substitution to specific positions on the phenyl ring. Experimental studies on bromination regioselectivity have established that the major monobromination product is the para isomer relative to the amide group (i.e., bromination at the 4-position), rather than at the ortho position adjacent to the amide . This outcome is attributed to the steric bulk of the C(O)NH₂ group, which blocks ortho approach. In contrast, bromination of 4-(dimethylamino)benzamide yields a mixture of ortho isomers with reduced regiochemical control, while 2-(dimethylamino)benzamide often requires protection of the dimethylamino group to avoid oxidation side reactions during halogenation [1]. The predictable regiochemistry of the 3-isomer simplifies the synthesis of 4-substituted benzamide derivatives, a common intermediate class in medicinal chemistry.

regioselective bromination electrophilic aromatic substitution derivatization

Sigma Receptor Ligand Affinity: 3-(Dimethylamino)benzamide Derivatives Achieve Nanomolar Ki via the N-Substituted Benzamide Pharmacophore

The N-substituted 3-(dimethylamino)benzamide scaffold has been optimized as a sigma receptor ligand series. A derivative bearing an N-[3-(benzylmethylamino)propyl] side chain (US10179761, Compound 3.1.30) demonstrated a Ki of 1.90 nM against the sigma non-opioid intracellular receptor 1 (human) in radioligand binding assays using [³H]DTG as the tracer [1]. By comparison, benzamide-based sigma ligands lacking the 3-dimethylamino group typically exhibit Ki values in the 10–100 nM range, representing a 5- to 50-fold reduction in affinity [2]. The meta-dimethylamino group contributes to sigma-1 binding through a combination of hydrophobic interactions and hydrogen-bond acceptance, a pharmacophoric feature that is absent in the unsubstituted benzamide parent (benzamide itself shows no measurable sigma receptor affinity) [3].

sigma receptor radioligand binding CNS pharmacology

Commercial Availability and Purity: Consistent 95%+ Supply from Established Research Chemical Vendors

3-(Dimethylamino)benzamide is commercially available from multiple established research chemical suppliers at standardized purity levels. Fluorochem (UK) lists the compound at 95.0% purity (Product Code F017301), with stock availability across UK, European, and Chinese distribution centers and a 1 g list price of £100.00 . Bidepharm supplies the compound at 95%+ purity in 1 g packaging units, while AKSci (3846AB) maintains catalog availability with 95% minimum purity specification . In comparison, 2-(dimethylamino)benzamide is available from fewer suppliers and typically at lower purity grades (90%+), reflecting the synthetic challenges associated with the ortho isomer. 4-(Dimethylamino)benzamide is more widely available but is primarily stocked as a biochemical probe rather than as a versatile synthetic building block. The multi-supplier availability of the 3-isomer ensures competitive pricing and supply chain redundancy for procurement teams .

chemical procurement purity specification supply chain

Optimal Application Scenarios for 3-(Dimethylamino)benzamide Based on Quantitative Differentiation Evidence


Scaffold for Selective c-Raf Kinase Inhibitor Development

Medicinal chemistry teams pursuing isoform-selective c-Raf inhibitors should prioritize 3-(dimethylamino)benzamide as the core scaffold. The ZM 336372 derivative demonstrates that meta-substitution enables 10-fold selectivity for c-Raf over B-Raf (IC₅₀ = 70 nM vs. >700 nM), a selectivity window that is not achievable with the 4-(dimethylamino) isomer . Researchers can exploit the primary amide as a synthetic handle for introducing diverse N-aryl substituents while retaining the critical meta-dimethylamino pharmacophore required for hinge-region hydrogen bonding in the c-Raf ATP-binding site [1].

Synthetic Intermediate for PARP Inhibitor Libraries Requiring Late-Stage Amide Functionalization

In PARP inhibitor discovery programs, 3-(dimethylamino)benzamide serves as an ideal starting material when the synthetic route requires chemoselective manipulation of the primary amide. Although the parent compound exhibits modest PARP potency (IC₅₀ = 120 µM), the tertiary dimethylamino group is inert toward acylation, allowing clean N-functionalization of the amide without protecting group strategies . This contrasts with 3-aminobenzamide (IC₅₀ = 41.7 µM), where both amine groups compete for electrophiles, necessitating orthogonal protection and increasing step count by 2–3 synthetic operations [1].

Building Block for Sigma-1 Receptor PET Tracer Development

Neuroscience groups developing sigma-1 receptor imaging agents should source 3-(dimethylamino)benzamide as the starting scaffold. N-alkylated derivatives of this core have demonstrated Ki values as low as 1.90 nM at human sigma-1 receptors, representing a 5- to 50-fold affinity enhancement over benzamide ligands lacking the 3-dimethylamino motif . The meta-dimethylamino group contributes both to target affinity and to the physicochemical properties required for blood-brain barrier penetration, making this scaffold directly applicable to PET tracer programs targeting CNS sigma-1 receptor expression in neurodegenerative disease and oncology [1].

Aqueous Assay-Compatible Probe Synthesis for Biochemical Screening

Biochemical screening laboratories requiring benzamide-based probes with high aqueous solubility should select 3-(dimethylamino)benzamide over the 4-isomer. With an estimated aqueous solubility of approximately 10 g/L (2.5-fold greater than the para isomer), the meta compound enables biochemical assay concentrations exceeding 50 mM without requiring DMSO concentrations above 1% (v/v) . This is particularly advantageous for fragment-based drug discovery (FBDD) campaigns, where maintaining physiological solvent conditions is essential for detecting weak (mM-range) binding interactions by NMR or surface plasmon resonance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.